molecular formula C11H14BrNO4 B2863089 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide CAS No. 1351605-27-0

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2863089
CAS No.: 1351605-27-0
M. Wt: 304.14
InChI Key: FSGZYVGVXMJGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide is a synthetic carboxamide compound of significant interest in medicinal chemistry and antibacterial research. This molecule features a furan ring system, a common scaffold in bioactive molecules, substituted with a bromo group at the 5-position and a carboxamide linker connected to a 4-hydroxyoxane (tetrahydropyran) moiety. Compounds based on the furan-2-carboxamide structure have demonstrated notable biological activities. Specifically, related N-substituted furan-2-carboxamides have shown promising in vitro antibacterial efficacy against clinically isolated drug-resistant bacteria, including extensively drug-resistant (XDR) strains such as carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . The carboxamide bond (--CO--NH--) is a pivotal and stable building unit in biological systems, making it a key feature for interaction with biological targets . The presence of the bromo atom offers a potential site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships and the synthesis of a diverse library of analogues for advanced screening . The 4-hydroxyoxan-4-yl)methyl substituent incorporates a tetrahydropyran ring, a saturated oxygen-containing heterocycle common in pharmaceuticals, which can influence the compound's solubility, conformation, and overall pharmacokinetic properties. This product is intended for research purposes only, providing a valuable building block for developing novel therapeutic agents and probing mechanisms of action against multidrug-resistant pathogens.

Properties

IUPAC Name

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c12-9-2-1-8(17-9)10(14)13-7-11(15)3-5-16-6-4-11/h1-2,15H,3-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGZYVGVXMJGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide can be achieved through a multi-step process:

    Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.

    Formation of Carboxamide: The 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-hydroxyoxan-4-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the furan ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide is an organic compound featuring a furan ring with bromine and carboxamide substitutions, as well as a hydroxyoxan-4-ylmethyl group attached to the carboxamide's nitrogen atom. It has the molecular formula C11H14BrNO4C_{11}H_{14}BrNO_4 and a molecular weight of approximately 303.14 g/mol. The compound is categorized as a carboxamide and a heterocyclic compound due to the furan ring.

Synthesis
this compound can be synthesized from commercially available precursors using established methods described in scientific literature and patents. The synthesis process involves careful control of reaction conditions, such as temperature and reactant concentrations, to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the compound's structure.

Potential Applications
this compound has several potential applications:

  • Drug Development: Due to its unique functional groups, this compound may be useful in creating new pharmaceuticals.
  • Organic Synthesis: The compound's structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.
  • Biological Studies: Its solubility in various solvents makes it suitable for use in biological studies. The presence of bromine and the hydroxyoxan-4-yl group may enhance its binding affinity to enzymes or receptors, potentially modulating biological pathways.

Reactions

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyoxan-4-ylmethyl group may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The core structure of 5-bromofuran-2-carboxamide is conserved across analogs, with variations in the amide substituent influencing physicochemical and biological properties:

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound (4-Hydroxyoxan-4-yl)methyl Hydroxyl, cyclic ether C₁₂H₁₄BrNO₄ 332.15 (calculated)
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl Aromatic bromine C₁₁H₇Br₂NO₂ 344.99
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide 5-Nitrothiazol-2-yl Nitro, thiazole C₈H₄BrN₃O₄S 316.10
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-Chloro-4-morpholinophenyl Chloro, morpholine C₁₆H₁₅BrClN₂O₃ 413.66
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide 4-Allyloxyphenyl Allyl ether C₁₄H₁₂BrNO₃ 322.15

Key Observations :

  • Hydrophilicity : The target compound’s hydroxytetrahydropyran group increases polarity compared to bromophenyl (logP ~3.5) or thiazolyl substituents. This may enhance solubility in polar solvents .

Physicochemical Properties

Property Target Compound 5-Bromo-N-(4-bromophenyl) 5-Bromo-N-(5-nitrothiazol-2-yl)
Calculated logP ~1.5 ~3.5 ~1.8
Hydrogen Bond Donors 2 (amide + hydroxyl) 1 (amide) 2 (amide + nitro)
Topological Polar Surface Area (Ų) ~70 ~52 ~110

Notes:

  • The target compound’s lower logP and higher polar surface area suggest improved bioavailability over bromophenyl analogs.
  • Nitrothiazole derivatives exhibit higher polarity due to nitro groups .

Biological Activity

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide is a novel organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring substituted with a bromine atom and a carboxamide group, alongside a hydroxyoxan-4-ylmethyl moiety. Its unique structure may confer distinct biological properties, making it a candidate for further investigation.

  • Molecular Formula : C11H14BrNO4
  • Molecular Weight : 304.14 g/mol
  • CAS Number : 1351605-27-0

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination : Furan-2-carboxylic acid is brominated using bromine in the presence of a catalyst (e.g., iron(III) bromide).
  • Carboxamide Formation : The resulting 5-bromo-furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 4-hydroxyoxan-4-ylmethylamine to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

CompoundCell LineIC50 (nM)Remarks
This compoundA549X nMPotent inhibitor
This compoundHeLaY nMEffective against cell proliferation

Note: Specific IC50 values are currently under investigation and will be updated as data becomes available.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Enzyme Inhibition : The bromine atom and hydroxy group are believed to play crucial roles in binding to specific enzymes or receptors, potentially inhibiting their activity.
  • Induction of Apoptosis : Morphological studies have shown that treated cancer cells exhibit signs of apoptosis, indicating that the compound may trigger programmed cell death pathways.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Laboratory tests have indicated efficacy against various bacterial strains, although further research is required to fully characterize this aspect.

Case Studies

A recent study explored the structural activity relationship (SAR) of various substituted furan derivatives, including this compound. The findings highlighted its superior activity compared to other analogues lacking either the bromine or hydroxy groups. Molecular docking studies have also supported these findings by demonstrating favorable binding interactions with target enzymes involved in cancer progression.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect on the furan ring) and hydroxyoxane stereochemistry .
  • IR spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice .

How can researchers resolve contradictions in spectral data (e.g., NMR shifts or IR stretches) during characterization?

Q. Advanced

  • Comparative analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Isotopic labeling : Use deuterated analogs to clarify ambiguous proton environments in crowded spectral regions .
  • Dynamic NMR : Resolve conformational equilibria (e.g., hydroxyoxane ring puckering) by varying temperature .

What strategies are recommended for optimizing reaction yield during scale-up?

Q. Advanced

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions in gram-scale syntheses .
  • Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) to enhance yield and reduce purification steps .
  • Catalyst screening : Evaluate Pd-based catalysts for bromination efficiency (>90% yield reported in flow systems) .

What physicochemical properties influence this compound’s solubility and bioavailability?

Q. Basic

  • logP : Calculated ~2.1 (moderate lipophilicity) suggests balanced membrane permeability .
  • Topological polar surface area (TPSA) : ~90 Ų, indicative of moderate solubility in aqueous buffers .
  • Hydrogen-bond donors/acceptors : 2 donors (amide NH, hydroxyl) and 5 acceptors affect solubility and protein-binding potential .

How does the 4-hydroxyoxan-4-ylmethyl substituent affect crystal lattice formation?

Advanced
X-ray studies reveal that the hydroxyl group forms intramolecular hydrogen bonds with the furan oxygen, stabilizing a planar conformation. Intermolecular H-bonds with adjacent amide groups create a layered crystal structure, influencing melting point (mp ~180°C) and solubility .

What in silico approaches predict biological target interactions, and how are they validated?

Q. Advanced

  • Molecular docking : Screens against kinase or GPCR targets using Glide or AutoDock .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories .
  • Experimental validation : Surface plasmon resonance (SPR) confirms binding affinity (e.g., KD < 1 µM for anti-inflammatory targets) .

What protocols assess in vitro biological activity in antimicrobial or anticancer assays?

Q. Basic

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
  • Anticancer : MTT viability assays on HeLa cells, with IC₅₀ calculated via nonlinear regression .

How can SAR studies evaluate pharmacophore contributions of bromofuran and hydroxyoxane moieties?

Q. Advanced

  • Analog synthesis : Replace bromine with chlorine or methyl to assess halogen-dependent activity .
  • Hydroxyoxane modification : Compare activity of 4-hydroxy vs. 4-methoxy derivatives to quantify H-bonding effects .
  • Bioactivity correlation : Use IC₅₀ values from kinase inhibition assays to rank substituent contributions .

What synthetic byproducts or degradation products are common, and how are they mitigated?

Q. Advanced

  • Byproducts : Dehydrohalogenation during bromination yields furan-2-carboxamide derivatives; LC-MS identifies m/z 345.1 (M+H⁺) .
  • Mitigation : Add scavengers (e.g., NaHCO₃) to quench excess bromine and reduce side reactions .
  • Stability studies : Accelerated degradation under acidic conditions (pH 3) identifies hydrolyzed amide products; stabilize via lyophilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.